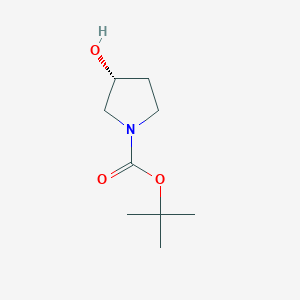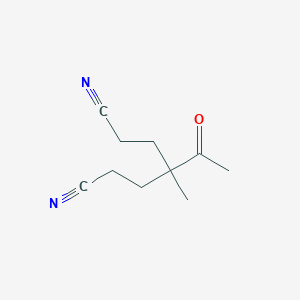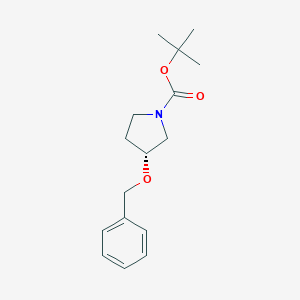
(R)-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
(R)-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate is a compound that can be associated with various chemical reactions and synthesis processes. It is related to pyrrolidine derivatives, which are often used as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve multiple steps, including asymmetric induction, debenzylation, and ring hydrogenation. For instance, ruthenium–pyridine-2,6-dicarboxylate complexes exhibit catalytic activity for epoxidation of trans-stilbene, with asymmetric induction observed in some cases . Additionally, an optimized large-scale synthesis involving three transformations in a one-pot process, including debenzylation and ring hydrogenation, has been described for the preparation of an important intermediate for nicotinic acetylcholine receptor agonists . Moreover, a one-step continuous flow synthesis method has been reported for pyrrole-3-carboxylic acids, which could be related to the tert-butyl esters of pyrrolidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex and is often determined using X-ray crystallography. For example, the absolute structure of a precursor to a novel chiral NADH model compound was determined by X-ray analysis . Similarly, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction studies .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. Enantioselective nitrile anion cyclization has been used to synthesize substituted pyrrolidines with high efficiency and enantioselectivity . Cycloadditions of various 1,3-dipoles have been studied, leading to the formation of optically active spiro compounds and racemic pyrazolo and isoxazolo fused 2-pyrrolidinones . Schiff base compounds have also been synthesized from starting tert-butyl 4-oxopiperidine-1-carboxylate, showcasing the versatility of pyrrolidine derivatives in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be characterized using various spectroscopic methods, including FTIR, 1H, and 13C NMR . The crystal and molecular structures are often stabilized by intramolecular hydrogen bonds, as observed in X-ray crystallographic analysis . These properties are crucial for understanding the reactivity and potential applications of these compounds in medicinal chemistry and other fields.
Wissenschaftliche Forschungsanwendungen
Synthetic Utility and Chemical Biology
The compound "(R)-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate" is a key intermediate in synthetic organic chemistry, particularly in the synthesis of bioactive molecules and pharmaceuticals. It belongs to a class of compounds that have found extensive applications in drug discovery due to their potential in forming structurally diverse and complex molecules. This section reviews the scientific research applications of this compound, focusing on its utility in the synthesis of novel biologically active compounds, excluding any information related to drug use, dosage, and side effects.
In Drug Discovery and Development
Pyrrolidine derivatives, including "(R)-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate," play a crucial role in medicinal chemistry. They serve as versatile scaffolds for the development of new drugs due to their favorable pharmacokinetic and pharmacodynamic properties. For example, the pyrrolidine ring is a common motif in biologically active compounds and has been incorporated into molecules with target selectivity characterized by enhanced stereochemistry, contributing to the three-dimensional (3D) coverage and biological profile of drug candidates. This makes pyrrolidine derivatives invaluable in designing compounds for treating human diseases, as they allow for efficient exploration of pharmacophore space and contribute significantly to the stereochemistry of the molecule, potentially leading to new therapies with improved efficacy and safety profiles (Li Petri et al., 2021).
Antioxidant and Environmental Applications
Synthetic phenolic antioxidants (SPAs), which include structures derived from "(R)-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate," are widely used in various industrial and commercial products to prevent oxidative reactions and extend product shelf life. Research into SPAs has highlighted their presence in different environmental matrices and their potential human exposure through food intake, dust ingestion, and the use of personal care products. The study of SPAs, including their environmental occurrence, human exposure, and toxicity, is crucial for developing safer antioxidants with lower toxicity and environmental impact, demonstrating the importance of this compound in environmental science and toxicology (Liu & Mabury, 2020).
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-phenylmethoxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-10-9-14(11-17)19-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDPVESSAGLHJB-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-(Benzyloxy)pyrrolidine-1-carboxylate | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

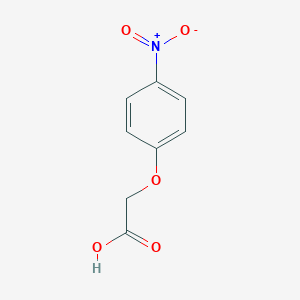

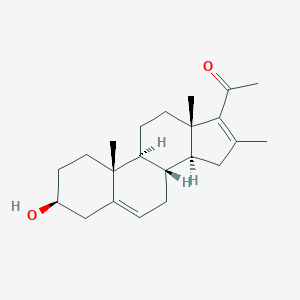
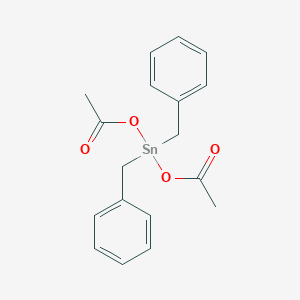

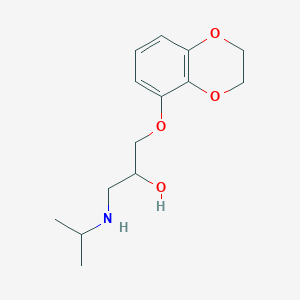
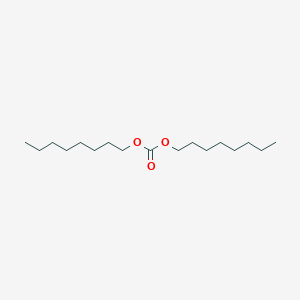
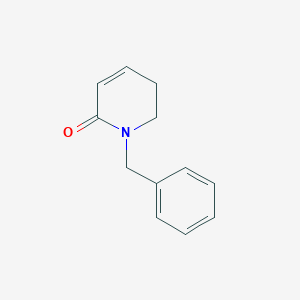
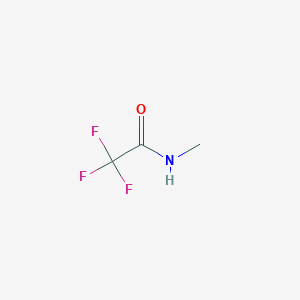
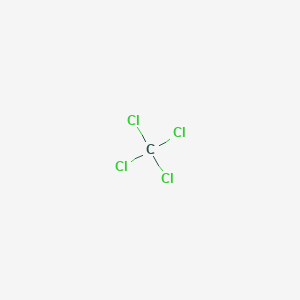
![[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate](/img/structure/B157014.png)

